molecular formula C20H12ClN3O5S B2765142 (4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione CAS No. 311321-14-9

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

Cat. No. B2765142
CAS RN: 311321-14-9
M. Wt: 441.84
InChI Key: BLRJJBWTXAIJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione is a useful research compound. Its molecular formula is C20H12ClN3O5S and its molecular weight is 441.84. The purity is usually 95%.
BenchChem offers high-quality (4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitory Activity on Enzymes

One notable application of related pyrrolidine diones is their role as inhibitors of specific enzymes. For instance, derivatives of pyrrolidine dione have been synthesized and tested as inhibitors of type 2 5α-reductase, an enzyme linked to conditions like benign prostatic hyperplasia. These inhibitors exhibit potential therapeutic relevance due to their selective inhibitory activity, highlighting the importance of structural modifications on the pyrrolidine dione scaffold for enhancing biological activity (Nolan et al., 1997).

Antimicrobial Screening

Derivatives of pyrrolidine dione have also been explored for their antimicrobial properties. The synthesis of novel azaimidoxy compounds, incorporating the pyrrolidine dione framework, has shown promising results in antimicrobial screening. These compounds are evaluated for their potential as chemotherapeutic agents, suggesting the versatility of the pyrrolidine dione scaffold in developing new antimicrobials (Jain et al., 2006).

Material Science and Photophysics

In material science, the pyrrolidine dione structure is a key component in the synthesis of polymers and copolymers with significant electro-optical properties. These materials exhibit potential for electronic applications due to their photoluminescent characteristics and stability, showcasing the adaptability of pyrrolidine dione derivatives in creating new materials with desirable electronic and photophysical properties (Beyerlein & Tieke, 2000).

Organic Synthesis and Chemical Reactions

The pyrrolidine dione core is instrumental in organic synthesis, serving as a building block for constructing complex molecules. It participates in various chemical reactions, leading to the formation of compounds with diverse biological and physicochemical properties. This versatility underscores the importance of pyrrolidine dione derivatives in synthetic organic chemistry, providing pathways to synthesize novel compounds with potential applications in drug discovery and material science (Youssef, 2007).

properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O5S/c21-13-6-4-11(5-7-13)17(25)15-16(12-2-1-3-14(10-12)24(28)29)23(19(27)18(15)26)20-22-8-9-30-20/h1-10,16,25H/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKVYQPPXTZXAZ-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.